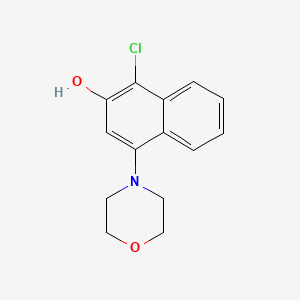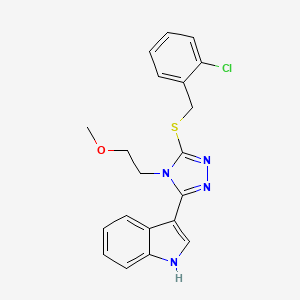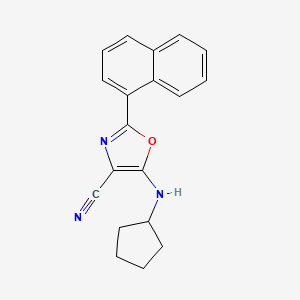![molecular formula C15H15ClN2O4S2 B2354774 2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate CAS No. 82646-32-0](/img/structure/B2354774.png)
2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate” is a complex organic molecule that contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleic acids . The presence of a thiazole ring and a phenyl group also suggests potential for various chemical interactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiazole ring, with various substituents attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine and thiazole rings, as well as the various substituents. For example, the methylthio group might be susceptible to oxidation, and the phenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the perchlorate ion suggests that the compound might be highly soluble in water .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Reaction with Active Methylene Compounds : The related compound, 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate, reacts with active methylenes to produce various heterocycles like hydroxy and mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This reaction demonstrates the potential of similar compounds in synthesizing diverse heterocyclic structures (Shibuya, 1984).
Synthesis of Thiazolo and Pyrimidine Derivatives : In a study focusing on the synthesis of thiazolo and pyrimidine derivatives, 7-oxo-3-phenylthiazolo[4,5-d]-pyrimidine-2(6H)-thione treated with dimethyl sulfate, showed the production of various derivatives depending on the reaction conditions. This exemplifies the versatility of pyrimidine compounds in synthesizing novel compounds (Nagahara et al., 1993).
Synthesis of Pyrazolo and Triazolo Derivatives : Research indicates that compounds like 6-methyl-2-thiouracil can be transformed into various pyrazolo and triazolo derivatives, showcasing the potential for synthesizing novel ring systems and exploring their applications (Abdel-fattah et al., 1992).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : The study of compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, which is structurally related, reveals insights into molecular interactions and crystal structures. This information is valuable for understanding the physical and chemical properties of such compounds (Repich et al., 2017).
Biological Activities
Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit significant antitumor activity against certain cancer cell lines. This suggests potential applications in developing anticancer drugs (Abdellatif et al., 2014).
Antimicrobial Properties : Some new thieno and furopyrimidine derivatives have been found to exhibit antimicrobial activities, indicating the possible use of similar compounds in creating new antimicrobial agents (Hossain & Bhuiyan, 2009).
Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been studied for their potential as anti-5-lipoxygenase agents, highlighting the therapeutic applications of these compounds in treating conditions like inflammation (Rahmouni et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethyl-6-methylsulfanyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-5-ium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N2S2.ClHO4/c1-10-9-11(2)17-14(16-10)13(19-15(17)18-3)12-7-5-4-6-8-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRFGKJSNEWCC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(SC(=[N+]12)SC)C3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)






![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)
![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)

